9-(Benzylsulfanyl)anthracene
Description
9-(Benzylsulfanyl)anthracene is an anthracene derivative featuring a benzylsulfanyl (-S-CH₂-C₆H₅) substituent at the 9-position of the anthracene core. The sulfur atom in the benzylsulfanyl group introduces unique electronic and steric properties, making the compound relevant for applications in organic electronics, sensors, and materials science.
Properties
CAS No. |
74851-74-4 |
|---|---|
Molecular Formula |
C21H16S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
9-benzylsulfanylanthracene |
InChI |
InChI=1S/C21H16S/c1-2-8-16(9-3-1)15-22-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2 |
InChI Key |
WFXRRZCUQPMBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzylsulfanyl)anthracene typically involves the reaction of anthracene with benzyl mercaptan in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of 9-(Benzylsulfanyl)anthracene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 9-(Benzylsulfanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the anthracene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, room temperature to mild heating.
Reduction: LiAlH4, anhydrous conditions, room temperature.
Substitution: Halogens, nitric acid, sulfuric acid, varying temperatures depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-(Benzylsulfanyl)anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(Benzylsulfanyl)anthracene involves its interaction with molecular targets through its aromatic and sulfanyl groups. The compound can intercalate with DNA, affecting DNA metabolism and RNA production. It also interacts with cellular proteins, potentially inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Optical Properties
- 9-(Fluoren-2-yl)anthracene Derivatives : Bulky aryl substituents like fluorenyl enhance electroluminescence efficiency in organic light-emitting diodes (OLEDs). For example, 9-(fluoren-2-yl)anthracene exhibits a high external quantum efficiency (EQE) of 4.5% due to improved film-forming properties and reduced aggregation . In contrast, the benzylsulfanyl group in 9-(Benzylsulfanyl)anthracene may offer different electronic effects; sulfur’s electron-withdrawing nature could alter charge transport or emission spectra compared to aryl groups.
- 1,8-Diaryl Anthracenes : Derivatives with diaryl substitutions at the 1,8-positions emit in the blue region with high fluorescence quantum efficiency . The benzylsulfanyl group’s smaller size and sulfur atom might enable distinct conjugation pathways compared to bulky diaryl groups.
Table 1: Electronic Properties of Anthracene Derivatives
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